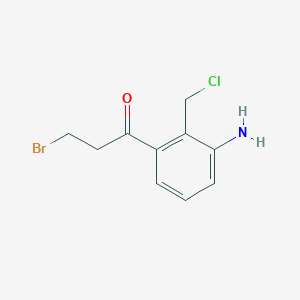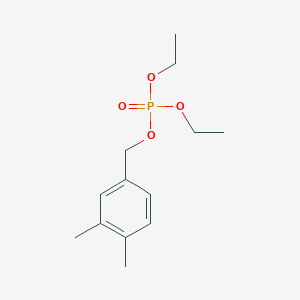
2-Benzamido-3-(4-hydroxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoyltyrosine: is a derivative of the amino acid tyrosine, where the amino group of tyrosine is substituted with a benzoyl group
准备方法
Synthetic Routes and Reaction Conditions: Benzoyltyrosine can be synthesized through the reaction of tyrosine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically involves dissolving tyrosine in an aqueous solution, adding benzoyl chloride dropwise, and maintaining the reaction mixture at a controlled temperature to ensure complete reaction .
Industrial Production Methods: Industrial production of benzoyltyrosine follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, precise temperature control, and efficient purification techniques to obtain high yields of pure benzoyltyrosine .
化学反应分析
Types of Reactions: Benzoyltyrosine undergoes various chemical reactions, including:
Oxidation: Benzoyltyrosine can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert benzoyltyrosine to its amine derivatives.
Substitution: The benzoyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring catalysts or specific solvents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amine derivatives .
科学研究应用
Benzoyltyrosine has several applications in scientific research:
Biochemistry: It is used as a substrate in enzyme assays to study enzyme kinetics and mechanisms.
Medicine: Benzoyltyrosine derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the synthesis of various pharmaceuticals and as a building block in organic synthesis .
作用机制
The mechanism of action of benzoyltyrosine involves its interaction with specific enzymes and receptors in biological systems. The benzoyl group enhances the compound’s ability to bind to active sites of enzymes, thereby modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzyme functions .
相似化合物的比较
Tyrosine: The parent amino acid, which lacks the benzoyl group.
Benzoylphenylalanine: Another benzoyl derivative of an amino acid, similar in structure but with different biochemical properties.
Benzoyltryptophan: A benzoyl derivative of tryptophan, used in different biochemical assays
Uniqueness: Benzoyltyrosine is unique due to its specific interaction with enzymes and receptors, which is influenced by the presence of the benzoyl group. This modification enhances its binding affinity and specificity, making it a valuable tool in biochemical research and potential therapeutic applications .
属性
IUPAC Name |
2-benzamido-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-13-8-6-11(7-9-13)10-14(16(20)21)17-15(19)12-4-2-1-3-5-12/h1-9,14,18H,10H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUUDPTUEOKITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34996-91-3 |
Source


|
| Record name | NSC334210 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14071838.png)





![(E)-3-(4-Trifluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14071873.png)
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,.0,.012,1]octadecan-15-ol](/img/structure/B14071879.png)



